molecular formula C9H14N2S2 B14182748 (2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol CAS No. 929563-69-9

(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol

Cat. No.: B14182748
CAS No.: 929563-69-9
M. Wt: 214.4 g/mol
InChI Key: JZDVMGPQYGFBIH-UHFFFAOYSA-N
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Description

(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol is an organic compound with the molecular formula C9H14N2S2 This compound is characterized by the presence of two amino groups, a methyl group, and two methanethiol groups attached to a phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol typically involves the reaction of 2,4-diamino-6-methylphenol with methanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2,4-Diamino-6-methylphenol} + \text{Methanethiol} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to specific reaction conditions. The process is optimized to achieve high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol involves its interaction with specific molecular targets and pathways. The amino and thiol groups play a crucial role in its reactivity and binding to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, its ability to undergo redox reactions contributes to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethyl-1,3-phenylenediamine: This compound has similar structural features but lacks the methanethiol groups.

    6-Methyl-2,4-diamino-1,3,5-triazine: Another related compound with a triazine ring instead of a phenylene ring.

Uniqueness

(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol is unique due to the presence of both amino and methanethiol groups, which impart distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and form stable complexes with various biomolecules sets it apart from other similar compounds.

Properties

CAS No.

929563-69-9

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

[2,4-diamino-6-methyl-3-(sulfanylmethyl)phenyl]methanethiol

InChI

InChI=1S/C9H14N2S2/c1-5-2-8(10)7(4-13)9(11)6(5)3-12/h2,12-13H,3-4,10-11H2,1H3

InChI Key

JZDVMGPQYGFBIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CS)N)CS)N

Origin of Product

United States

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